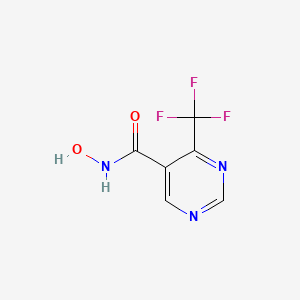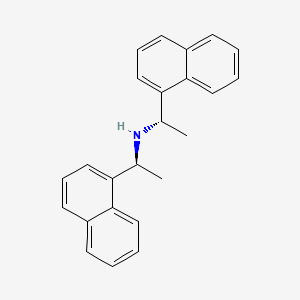
(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine is a chiral amine compound characterized by the presence of two naphthalene groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-(naphthalen-1-yl)ethylamine with a suitable electrophile under controlled conditions to form the bis-substituted product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amine derivatives, and substituted aromatic compounds. These products can have diverse applications in materials science, pharmaceuticals, and organic synthesis .
Scientific Research Applications
(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine include other chiral amines with naphthalene or aromatic groups, such as ®-Bis(®-1-(naphthalen-1-yl)ethyl)amine and (S)-1-(naphthalen-1-yl)ethylamine .
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of two naphthalene groups. This unique structure imparts distinct electronic and steric properties, making it valuable in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C24H23N |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1S)-1-naphthalen-1-yl-N-[(1S)-1-naphthalen-1-ylethyl]ethanamine |
InChI |
InChI=1S/C24H23N/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-18,25H,1-2H3/t17-,18-/m0/s1 |
InChI Key |
PEXNOWUVNJBAPF-ROUUACIJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N[C@@H](C)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



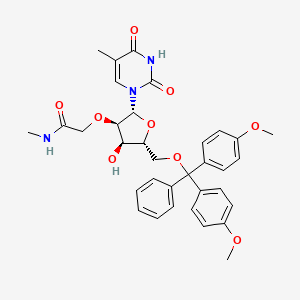

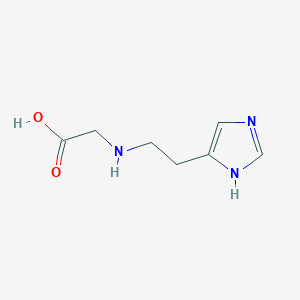
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)
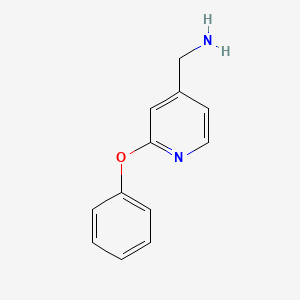
![Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate](/img/structure/B12823264.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
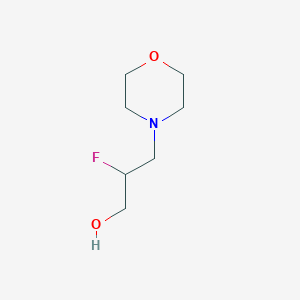
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
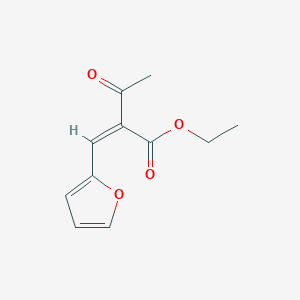

![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
